二氟松17-丙酸酯

描述

Diflorasone 17-propionate is an impurity related to Halobetasol propionate . It belongs to a class of medications called corticosteroids . It is used to treat the symptoms of various inflammatory skin conditions that cause erythema, pruritus, and discomfort .

Synthesis Analysis

The synthesis of Diflorasone 17-propionate involves a method for producing a 6α-fluorinated corticosteroid or derivative thereof by reacting a 17-hydroxy-21-ester epoxide of Formula II with a stereoselective fluorinating agent to stereoselectively form a 21-ester-17-hydroxy 6α-fluorinated compound of Formula VII .Molecular Structure Analysis

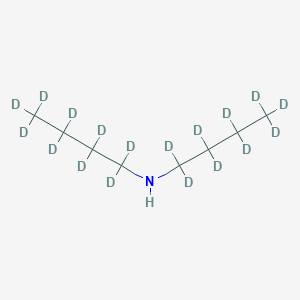

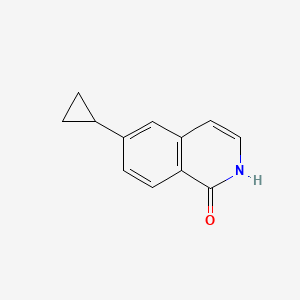

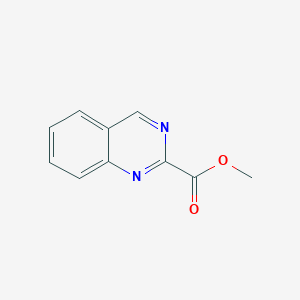

The molecular formula of Diflorasone 17-propionate is C25H32F2O6 . The average mass is 466.515 Da and the monoisotopic mass is 466.216705 Da .科学研究应用

在牛皮癣治疗中的疗效

一项研究比较了二氟松二醋酸酯和丙酸氯倍他索在对 PUVA 耐药的牛皮癣中的治疗效果。研究表明,两种治疗方法均显着减轻了牛皮癣症状,两者之间没有显着的统计学差异。然而,医生和患者都略微偏爱丙酸氯倍他索。这将二氟松二醋酸酯定位为仅次于丙酸氯倍他索的高效皮肤皮质类固醇,用于治疗牛皮癣 (Rozman, Wiedey, & Renovanz, 1983).

局部制剂的开发

专注于二氟松二醋酸酯的血管收缩活性和临床疗效的研究表明,它通常比其他高 potency 的皮质类固醇(如氟轻松和丙酸倍他米松 17-戊酸酯)更有效。开发了乳膏剂中 0.05% 的浓度进行治疗评估,显示出治疗牛皮癣和特应性/神经性皮炎的有效性 (Bluefarb et al., 1976).

与其他皮质类固醇的比较研究

一项研究比较了 0.05% 二氟松二醋酸酯软膏的新制剂与氟轻松和丙酸氯倍他索等其他皮质类固醇的效果。这项研究重点关注正常受试者的肾上腺抑制,发现各组之间的血浆皮质醇水平没有显着差异,表明全身作用的特征相似 (Novak, Francom, & Schlagel, 1983).

湿疹性皮肤病的治疗

另一项研究评估了 0.05% 二氟松二醋酸酯以乳膏或软膏形式每日一次外用治疗湿疹性皮肤病的疗效。超过 80% 的患者报告该疗法良好或极好,证明了其在该应用中的有效性 (Squires & Masson, 1981).

作用机制

Target of Action

Diflorasone 17-propionate primarily targets phospholipase A2 inhibitory proteins, collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

The compound interacts with its targets by inducing the production of lipocortins . This induction leads to the inhibition of the release of arachidonic acid, a common precursor of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Biochemical Pathways

The affected biochemical pathway involves the release of arachidonic acid from membrane phospholipids by phospholipase A2 . By inhibiting this process, Diflorasone 17-propionate controls the biosynthesis of inflammatory mediators .

Pharmacokinetics

Once absorbed through the skin, Diflorasone 17-propionate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . .

Result of Action

The molecular and cellular effects of Diflorasone 17-propionate’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat the symptoms of various inflammatory skin conditions that cause erythema, pruritus, and discomfort .

生化分析

Biochemical Properties

Diflorasone 17-propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids . This inhibition reduces inflammation and other symptoms associated with inflammatory skin conditions.

Cellular Effects

Diflorasone 17-propionate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory activity is achieved through the suppression of inflammatory cytokines and the inhibition of immune cell infiltration into the affected tissues . Additionally, diflorasone 17-propionate can cause thinning of the skin and suppression of the adrenal cortex when absorbed in significant amounts .

Molecular Mechanism

The molecular mechanism of diflorasone 17-propionate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This regulation leads to the production of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diflorasone 17-propionate change over time. The compound is known to be stable under normal conditions, but its potency can decrease with prolonged exposure to light and heat . Long-term use of diflorasone 17-propionate can lead to skin atrophy and other adverse effects, such as suppression of the hypothalamic-pituitary-adrenal (HPA) axis . These effects highlight the importance of limiting the duration of treatment to minimize potential side effects.

Dosage Effects in Animal Models

The effects of diflorasone 17-propionate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and other symptoms of dermatological conditions without causing significant adverse effects . At high doses, diflorasone 17-propionate can cause systemic toxicity, including suppression of the adrenal cortex and thinning of the skin . These findings underscore the need for careful dosage management to balance efficacy and safety.

Metabolic Pathways

Diflorasone 17-propionate is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. Once absorbed through the skin, the compound undergoes hepatic metabolism, where it is converted into inactive metabolites . These metabolites are then excreted primarily through the kidneys. The involvement of cytochrome P450 enzymes in the metabolism of diflorasone 17-propionate highlights the potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, diflorasone 17-propionate is transported and distributed through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution to various tissues . Once in the target tissues, diflorasone 17-propionate exerts its effects by interacting with glucocorticoid receptors. The compound’s ability to bind to plasma proteins and its lipophilic nature contribute to its effective distribution within the body .

Subcellular Localization

Diflorasone 17-propionate is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression . The compound’s subcellular localization is crucial for its anti-inflammatory activity, as it allows for the modulation of specific target genes involved in the inflammatory response .

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O6/c1-5-21(32)33-25(20(31)12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,28,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOAFNCDIHMEJL-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924726-89-6 | |

| Record name | Diflorasone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924726896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLORASONE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y9VQL8GAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to monitor for the presence of diflorasone 17-propionate in halobetasol propionate and salicylic acid ointments?

A1: While the research article does not explicitly state the reason for including diflorasone 17-propionate in the method, it is listed as a potential impurity. [] This suggests that its presence, even in trace amounts, could impact the safety, efficacy, or stability of the ointment formulation. Monitoring for such impurities is crucial for ensuring the quality and regulatory compliance of pharmaceutical products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)